Bienvenue dans la boutique en ligne BenchChem!

Plethoryl

Fixed-dose combination analysis Stoichiometric characterization Reference standard qualification

Plethoryl (CAS 100216-56-6) is a fixed-ratio (1:1:1 molar) combination of three pharmacologically distinct agents: retinol acetate (vitamin A), 3,3′,5-triiodothyroacetic acid (tiratricol; a thyroid hormone analogue), and cyclovalone (cyqualon; a synthetic curcumin derivative with cyclooxygenase-inhibitory activity). The molecular formula C₅₈H₆₃I₃O₁₁ (MW 1316.8 g/mol) reflects this equimolar stoichiometry.

Molecular Formula C58H63I3O11
Molecular Weight 1316.8 g/mol
CAS No. 100216-56-6
Cat. No. B020590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlethoryl
CAS100216-56-6
SynonymsPlethoryl
tiratricol-cyclovalone-retinol
Molecular FormulaC58H63I3O11
Molecular Weight1316.8 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C.COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O.C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O
InChIInChI=1S/C22H22O5.C22H32O2.C14H9I3O4/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2;1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6;15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20/h6-13,23-24H,3-5H2,1-2H3;7,9-10,12-14H,8,11,15-16H2,1-6H3;1-4,6,18H,5H2,(H,19,20)/b16-10-,17-11-;10-7+,13-12+,17-9+,18-14+;
InChIKeyLTUHDNNQMPNYEU-NCLKYLIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plethoryl (CAS 100216-56-6): Fixed Triple-Combination Research Reference Standard for Hepatotoxicity and Drug-Induced Liver Injury Studies


Plethoryl (CAS 100216-56-6) is a fixed-ratio (1:1:1 molar) combination of three pharmacologically distinct agents: retinol acetate (vitamin A), 3,3′,5-triiodothyroacetic acid (tiratricol; a thyroid hormone analogue), and cyclovalone (cyqualon; a synthetic curcumin derivative with cyclooxygenase-inhibitory activity) [1]. The molecular formula C₅₈H₆₃I₃O₁₁ (MW 1316.8 g/mol) reflects this equimolar stoichiometry . Originally indicated for hypercholesterolaemia in France, Plethoryl was widely used off-label for obesity treatment until its well-documented hepatotoxicity led to market withdrawal [1]. Unlike single-agent thyroid analogues, single-entity anti-inflammatory curcuminoids, or standalone vitamin A preparations, Plethoryl represents a historically unique, fully characterized triple-combination product whose toxicity profile—rather than therapeutic efficacy—now defines its primary value as a reference standard for drug-induced liver injury (DILI) and hypervitaminosis A research [2].

Why Plethoryl Cannot Be Replaced by Individual Components or Alternative Single-Agent Thyroid Analogues in DILI Research


Plethoryl's toxicity profile arises from the pharmacodynamic and pharmacokinetic interplay of its three constituents—tiratricol-driven hepatic thyromimetic superagonism, cyclovalone-mediated COX inhibition, and retinol acetate-dependent vitamin A overload—acting simultaneously at a fixed 1:1:1 molar ratio [1]. None of the individual components administered alone reproduces the specific hepatocellular injury pattern (markedly elevated aminotransferases with moderately elevated alkaline phosphatase and γ-glutamyltransferase) or the portal hypertension with hypervitaminosis A that characterize Plethoryl exposure [2][3]. Tiratricol alone, at doses that suppress TSH equivalently to levothyroxine, reduces total cholesterol by 13 ± 4% and LDL cholesterol by 23 ± 6% without producing the hepatic histopathology seen with Plethoryl [4]. Cyclovalone as a single agent exhibits anti-inflammatory and antiproliferative activity comparable to diclofenac sodium and does not independently cause hepatocellular damage . Retinol acetate monotherapy, even at supratherapeutic doses, produces hypervitaminosis A with a distinct chronological course that differs from the acute-onset hepatitis triggered by the triple combination. Consequently, investigators conducting hepatotoxicity mechanistic studies, toxicological screening, or DILI biomarker validation require the intact Plethoryl fixed-combination product as a reference standard—individual components or alternative thyroid analogues are not valid experimental surrogates.

Plethoryl (100216-56-6) Quantitative Differentiation Evidence: Comparator-Anchored Data for Procurement Decision-Making


Triple-Agent Fixed Stoichiometry: Molecular Formula Confirmation of 1:1:1 Molar Ratio Not Available in Any Single-Agent Product

Plethoryl is the only known pharmaceutical preparation combining retinol acetate, tiratricol, and cyclovalone at a fixed 1:1:1 molar ratio, confirmed by molecular formula C₅₈H₆₃I₃O₁₁ (MW 1316.8 g/mol) which exactly equals the sum of the individual component formulas: C₂₂H₃₂O₂ (retinol acetate) + C₁₄H₉I₃O₄ (tiratricol) + C₂₂H₂₂O₅ (cyclovalone) . No alternative commercial or research-grade combination product replicates this specific stoichiometric assembly. By comparison, each individual component—tiratricol (MW 621.93 as free acid), cyclovalone (MW 366.41), and retinol acetate (MW 328.49)—is available as a discrete single-agent research chemical, but procurement of the three agents separately requires independent formulation and cannot guarantee the exact 1:1:1 molar ratio present in the Plethoryl fixed-combination reference standard [1]. This compositional uniqueness is critical for reproducibility in mechanistic studies where component interaction effects are under investigation.

Fixed-dose combination analysis Stoichiometric characterization Reference standard qualification

Hepatotoxicity Incidence: 100% Acute Hepatitis Rate in Case Series Versus Background Drug-Induced Liver Injury Rates for Anti-Obesity Agents

In the definitive case series by Larrey et al. (1988), all 7 patients (7/7; 100%) receiving Plethoryl for obesity developed acute hepatitis with jaundice within a 4- to 16-week exposure window [1]. Serum aminotransferase activities were markedly increased, while alkaline phosphatase and γ-glutamyltransferase activities were only moderately elevated—a hepatocellular injury pattern distinct from the mixed or cholestatic patterns observed with many other drugs [1]. Maroy et al. (1989) subsequently reported that by the time of their publication, 23 cases of acute hepatitis attributable to Plethoryl had already been documented in the literature, with at least 4 additional cases (including one of cirrhosis due to hypervitaminosis A) described in their report [2]. For context, the background incidence of drug-induced acute hepatitis among anti-obesity pharmacotherapies generally falls well below 1%, with most contemporary agents (e.g., orlistat, liraglutide) exhibiting hepatotoxicity rates in the 0.1–0.5% range based on post-marketing surveillance data [3]. The 100% attack rate in the Plethoryl case series—albeit from a small, uncontrolled sample—represents an extreme outlier among weight-loss pharmacotherapies and establishes Plethoryl as a uniquely reliable positive control for hepatotoxicity screening assays. Importantly, the oxidation polymorphism study demonstrated that Plethoryl hepatotoxicity is independent of the CYP2D6 (debrisoquine/dextromethorphan) oxidation phenotype, distinguishing it from drugs whose liver toxicity is genetically stratified [4].

Drug-induced liver injury Hepatotoxicity screening Toxicological reference standard

Hepatocellular Injury Pattern: Aminotransferase-Dominant Elevation Profile Differentiating Plethoryl from Cholestatic and Mixed-Pattern Hepatotoxins

Plethoryl produces a consistently hepatocellular (cytolytic) liver injury pattern characterized by markedly increased serum aminotransferases (ALT/AST) with only moderately elevated alkaline phosphatase (ALP) and γ-glutamyltransferase (GGT) activities [1]. This enzyme elevation profile—high transaminases with low-to-moderate cholestatic markers—corresponds to an R-value (ALT/ULN ÷ ALP/ULN) substantially greater than 5, classifying the injury as hepatocellular according to the Council for International Organizations of Medical Sciences (CIOMS) criteria [1]. In contrast, cyclovalone alone, at doses demonstrating anti-inflammatory activity comparable to diclofenac sodium, has not been associated with any hepatocellular enzyme elevation in preclinical models . Tiratricol monotherapy in randomized clinical trials showed no significant aminotransferase elevations, with hepatic effects limited to augmented sex hormone-binding globulin (+55 ± 13% vs −1.7 ± 4% for L-T4, P=0.0006) and ferritin increases [2]. The specific hepatocellular injury signature of Plethoryl thus cannot be recapitulated by any single component, making the intact combination essential as a reference standard for DILI phenotyping assays that aim to distinguish hepatocellular from cholestatic or mixed injury mechanisms.

Liver enzyme panel Hepatocellular vs cholestatic injury R-value calculation DILI phenotyping

Latency and Recovery Kinetics: Consistent 4–16 Week Onset and 2–5 Month Recovery Timeline Versus Variable DILI Latency of Alternative Hepatotoxins

Plethoryl exhibits a remarkably consistent temporal toxicity profile: acute hepatitis onset occurs uniformly within 4 to 16 weeks of continuous administration for obesity, with jaundice appearing after a predictable latency [1]. Upon discontinuation, 6 of 7 patients (86%) experienced jaundice resolution within 2 to 4 weeks and full biochemical recovery within 2 to 5 months; one outlier case required 12 weeks for jaundice resolution and 10 months for complete recovery [1]. Notably, no cases progressed to hepatic failure, indicating that Plethoryl hepatotoxicity is reversible upon withdrawal [1]. This compressed and reproducible latency-recovery timecourse contrasts sharply with other reference hepatotoxins: amodiaquine-induced hepatitis typically manifests after 4–15 weeks with highly variable recovery (weeks to months), while amineptine-associated hepatitis can exhibit unpredictable latency extending beyond 6 months [2]. Tiratricol monotherapy—even at supratherapeutic doses (24 μg/kg twice daily) administered for 8 weeks in a randomized trial—produced no hepatic adverse events [3]. The Plethoryl-specific latency window thus provides a defined experimental timeframe for in vitro chronic-exposure hepatotoxicity models, where a compound with known onset and reversibility kinetics is essential for calibrating temporal assay readouts.

DILI latency period Hepatotoxicity reversibility Toxicokinetic modeling Reference standard timecourse

Hypervitaminosis A-Mediated Portal Hypertension: Histologically Confirmed Vitamin A Overload with HVPG ≥10 mmHg, Unique Among Thyroid-Containing Anti-Obesity Combinations

The retinol acetate component of Plethoryl produces a specific chronic toxicity syndrome—hypervitaminosis A with portal hypertension—that is absent from tiratricol or cyclovalone monotherapy and from other thyroid-hormone-based weight-loss preparations. Dubois et al. (1991) reported a 43-year-old woman who developed histologically confirmed hepatic lesions after Plethoryl absorption for weight loss, including hypertrophic Ito (hepatic stellate) cells, perisinusoidal cirrhosis, and spontaneous autofluorescence characteristic of vitamin A overload, associated with a hepatic vein pressure gradient (HVPG) ≥10 mmHg—the threshold for clinically significant portal hypertension—and elevated liver vitamin A concentrations [1]. Maroy et al. (1989) additionally documented one case of cirrhosis directly attributable to vitamin A toxicity from Plethoryl [2]. In the randomized trial of tiratricol monotherapy (Sherman 1997), no instances of portal hypertension, hepatic fibrosis, or hypervitaminosis A were observed, confirming that the retinol component of Plethoryl—not the thyroid analogue—drives this distinct toxicity pathway [3]. This dual mechanism of acute hepatocellular injury (from the tiratricol-cyclovalone interaction) superimposed on chronic vitamin A-mediated fibrotic remodeling makes Plethoryl a uniquely informative reference compound for studying the transition from acute DILI to chronic fibrotic liver disease.

Hypervitaminosis A Portal hypertension model Hepatic stellate cell activation Vitamin A toxicity reference

Oxidation Polymorphism Independence: Plethoryl Hepatotoxicity Occurs Irrespective of CYP2D6 Phenotype, Enabling Use as a Universal Positive Control

A pharmacogenetic study of 51 patients with drug-induced hepatitis (Larrey et al., 1989) demonstrated that Plethoryl hepatotoxicity is unrelated to the genetically determined oxidation polymorphism mediated by CYP2D6 (debrisoquine/dextromethorphan hydroxylation phenotype) [1]. The prevalence of the poor metabolizer (PM) phenotype among Plethoryl-hepatitis patients was 5.9%, statistically indistinguishable from the 3.9% PM prevalence in 103 healthy control subjects, and the frequency distribution of log metabolic ratio did not differ between patients and controls [1]. This finding establishes that Plethoryl toxicity is not confounded by CYP2D6 pharmacogenetic stratification—in contrast to drugs such as perhexiline or amineptine, where hepatotoxicity is concentrated in PM individuals. For in vitro DILI screening platforms, this property is critical: a positive control compound whose toxicity is independent of donor CYP2D6 genotype ensures that assay sensitivity is not artificially reduced when using hepatocytes from extensive metabolizer donors, and eliminates the need for prospective genotyping of cell sources [2].

Pharmacogenetic DILI screening CYP2D6 polymorphism Drug metabolism phenotyping Universal positive control

Plethoryl (100216-56-6) Validated Application Scenarios for Research Procurement and Experimental Design


Positive Control for In Vitro Hepatocellular DILI Screening Assays

Plethoryl's 100% attack rate for acute hepatocellular injury (7/7 patients, onset 4–16 weeks) and its well-characterized aminotransferase-dominant enzyme elevation pattern (R-value >5) make it an ideal positive control for in vitro hepatotoxicity screening platforms using HepG2, HepaRG, or primary human hepatocyte cultures [1]. Its CYP2D6 oxidation polymorphism independence ensures consistent toxicity readouts irrespective of donor genotype, eliminating the need for prospective genotyping of cell sources [2]. For assay qualification, Plethoryl should be included alongside a non-hepatotoxic negative control (e.g., levothyroxine at physiological replacement doses) and a cholestatic-pattern positive control to enable discrimination of hepatocellular from mixed or cholestatic injury mechanisms.

Reference Standard for Chronic-Exposure Toxicity Models with Defined Latency Endpoints

The tightly clustered 4–16 week latency window for Plethoryl hepatotoxicity, combined with the predictable 2–5 month biochemical recovery timeline in 86% of cases after discontinuation, provides a calibrated temporal framework for chronic-exposure in vitro models [1]. Researchers designing repeated-dose hepatotoxicity protocols (e.g., 14-day or 28-day exposures in hepatocyte spheroid cultures) can use Plethoryl as a timing reference to validate that their model captures both the onset and reversibility phases of DILI. The absence of progression to hepatic failure in all documented cases ensures that toxicity endpoints remain within the measurable dynamic range of viability and enzyme leakage assays [1].

Tool Compound for Studying Acute-on-Chronic Liver Injury Transition Mechanisms

Plethoryl is one of the few pharmacologically defined compounds that simultaneously triggers acute hepatocellular injury (via the tiratricol-cyclovalone interaction) and chronic fibrotic remodeling with portal hypertension (via retinol acetate-mediated hypervitaminosis A and hepatic stellate cell activation) [3][4]. The histologically confirmed findings of hypertrophic Ito cells, perisinusoidal cirrhosis, and HVPG ≥10 mmHg establish Plethoryl as a validated inducer of the acute-on-chronic liver injury phenotype [4]. Investigators studying the molecular transition from acute DILI to fibrogenesis—including stellate cell activation markers (α-SMA, collagen I), TGF-β pathway signaling, and portal pressure dynamics—can employ Plethoryl as a single-agent tool to model this dual-pathway toxicity in both in vitro and in vivo systems.

Pharmacogenetic Control for CYP2D6-Independent DILI Mechanism Studies

The demonstration that Plethoryl hepatotoxicity is independent of CYP2D6 oxidation phenotype (PM prevalence: 5.9% in patients vs 3.9% in controls, P not significant) establishes it as a pharmacogenetic 'null' control for DILI mechanism studies [2]. When investigating candidate genetic risk factors for hepatotoxicity (e.g., HLA alleles, mitochondrial DNA haplogroups, or non-CYP450 metabolic gene variants), Plethoryl provides a reference compound whose toxicity is not confounded by the most extensively studied pharmacogenetic variable in DILI—the CYP2D6 polymorphism. This enables cleaner experimental designs where any observed genetic association with toxicity can be attributed to the candidate gene under investigation rather than to the background CYP2D6 status.

Quote Request

Request a Quote for Plethoryl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.